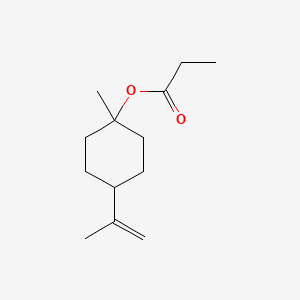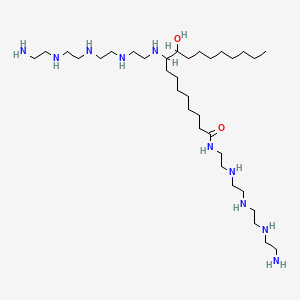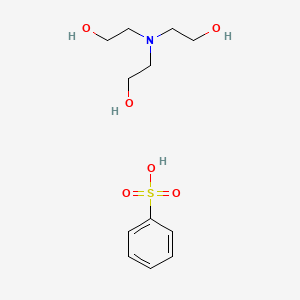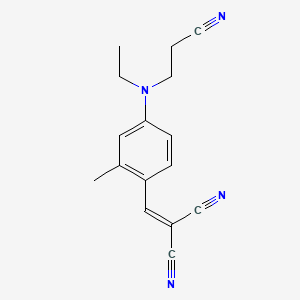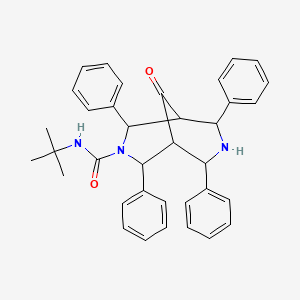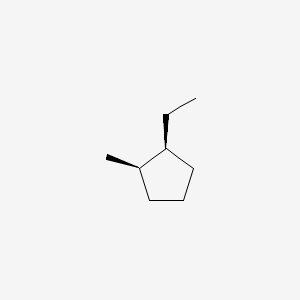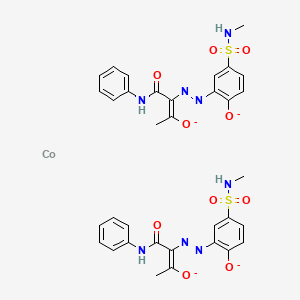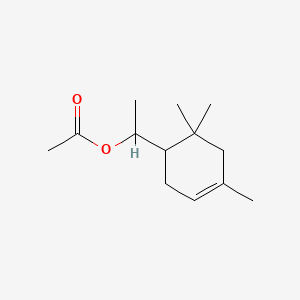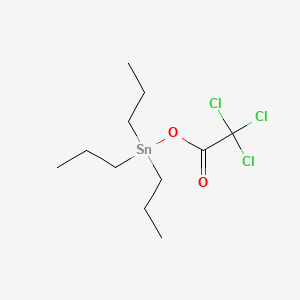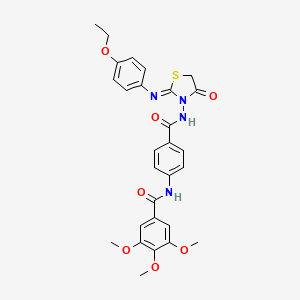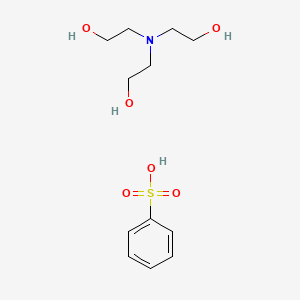
Einecs 260-839-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulphonic acid, compound with 2,2’,2’‘-nitrilotriethanol (1:1), typically involves the reaction of benzenesulphonic acid with 2,2’,2’'-nitrilotriethanol under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained to ensure the complete formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yield and purity. The process involves continuous monitoring of the reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified using techniques like crystallization or distillation to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, each with distinct properties and applications .
Wissenschaftliche Forschungsanwendungen
Benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with these targets, altering their activity and stability. The pathways involved include the modulation of enzymatic reactions and the stabilization of protein structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid
- 2,2’,2’'-Nitrilotriethanol
- Sulfonic acid derivatives
Uniqueness
What sets benzenesulphonic acid, compound with 2,2’,2’'-nitrilotriethanol (1:1), apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and industrial processes .
Eigenschaften
CAS-Nummer |
57592-59-3 |
|---|---|
Molekularformel |
C12H21NO6S |
Molekulargewicht |
307.37 g/mol |
IUPAC-Name |
benzenesulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C6H15NO3.C6H6O3S/c8-4-1-7(2-5-9)3-6-10;7-10(8,9)6-4-2-1-3-5-6/h8-10H,1-6H2;1-5H,(H,7,8,9) |
InChI-Schlüssel |
AVZMHCLRAZFNHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)O.C(CO)N(CCO)CCO |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
90194-43-7 90194-42-6 93384-66-8 85480-56-4 68584-25-8 90194-55-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


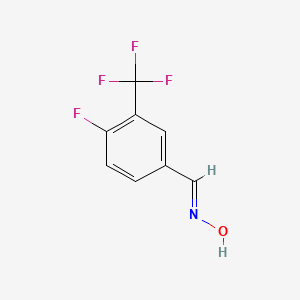
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
